molecular formula C22H21F2N3O2 B14927920 [4-(2,3-Difluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

[4-(2,3-Difluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B14927920
M. Wt: 397.4 g/mol
InChI Key: HMFCMFYUKYTRDJ-UHFFFAOYSA-N
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Description

[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorobenzyl group and an isoxazole ring substituted with a methylphenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine derivative by reacting piperazine with 2,3-difluorobenzyl chloride under basic conditions. This intermediate is then coupled with 5-(4-methylphenyl)-3-isoxazolecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the difluorobenzyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: shares structural similarities with other piperazine and isoxazole derivatives, such as:

Uniqueness

The uniqueness of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H21F2N3O2

Molecular Weight

397.4 g/mol

IUPAC Name

[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H21F2N3O2/c1-15-5-7-16(8-6-15)20-13-19(25-29-20)22(28)27-11-9-26(10-12-27)14-17-3-2-4-18(23)21(17)24/h2-8,13H,9-12,14H2,1H3

InChI Key

HMFCMFYUKYTRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=C(C(=CC=C4)F)F

Origin of Product

United States

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